molecular formula C23H24N2O4S B14700081 8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane CAS No. 24854-49-7

8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane

Cat. No.: B14700081
CAS No.: 24854-49-7
M. Wt: 424.5 g/mol
InChI Key: HRMNLWXJKZQJRB-UHFFFAOYSA-N
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Description

8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(45)decane is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxan Moiety: This involves the reaction of catechol with epichlorohydrin under basic conditions to form 1,4-benzodioxan.

    Introduction of the Carbonyl Group: The benzodioxan is then reacted with a suitable acyl chloride to introduce the carbonyl group.

    Formation of the Spiro Moiety: The spiro structure is formed through a cyclization reaction involving a thiadiazole derivative and a phenyl-substituted ketone.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound binds to the active site, leading to inhibition or activation of the target. The pathways involved can vary depending on the specific application, such as inhibition of a key enzyme in a metabolic pathway for its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(1,4-Benzodioxan-2-yl)methyl]-3-oxo-1-thia-4,8-diazaspiro[4.5]decane
  • 8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride

Uniqueness

8-(1,4-Benzodioxan-2-ylcarbonyl)-2-methyl-3-oxo-4-phenyl-1-thia-4,8-diazaspiro(4.5)decane is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

24854-49-7

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C23H24N2O4S/c1-16-21(26)25(17-7-3-2-4-8-17)23(30-16)11-13-24(14-12-23)22(27)20-15-28-18-9-5-6-10-19(18)29-20/h2-10,16,20H,11-15H2,1H3

InChI Key

HRMNLWXJKZQJRB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2(S1)CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

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